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Introduction

Roginolisib (also known as I0A-244) is a potent and selective, orally active inhibitor of
phosphoinositide 3-kinase delta (PI3Kd)[1]. The PI3Kd signaling pathway is crucial for the
proliferation and survival of certain cancer cells and plays a significant role in modulating the
tumor microenvironment (TME)[2][3]. Notably, PI3Kd is preferentially expressed in regulatory T
cells (Tregs), an immunosuppressive cell population often abundant in the TME. By inhibiting
PI13Kd, Roginolisib has been shown to decrease the number of Tregs, thereby enhancing the
anti-tumor activity of effector T cells[2][4]. Preclinical studies have demonstrated that this
immunomodulatory effect can be leveraged to sensitize tumors to immune checkpoint inhibitors
(IClIs), such as anti-PD-1 antibodies.

These application notes provide a summary of the preclinical in vivo data and detailed
protocols for combining Roginolisib with immunotherapy, based on published studies.

Data Presentation
Table 1: In Vivo Efficacy of Roginolisib in Combination
with Anti-PD-1 Therapy in Syngeneic Mouse Models
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Data synthesized from preclinical studies investigating the combination of Roginolisib and
anti-PD-1 antibodies. Specific TGI percentages were not detailed in the provided abstracts, but
the synergistic effect was consistently reported.
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Table 2: Preclinical In Vivo Combination Study of
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This study utilized an ex vivo co-culture model with patient-derived cells, which provides a
strong rationale for in vivo studies. "Chemo" refers to carboplatin or gemcitabine.

Signaling Pathway

The combination of Roginolisib and immunotherapy targets both cancer cell-intrinsic and
extrinsic mechanisms. Roginolisib inhibits the PI3K& pathway, leading to decreased
proliferation and survival of cancer cells. In the tumor microenvironment, this inhibition
preferentially affects regulatory T cells (Tregs), reducing their immunosuppressive function.
This "rebalances" the TME, making it more susceptible to the action of immune checkpoint
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inhibitors like anti-PD-1, which block the inhibitory signals on effector T cells, leading to a more
robust anti-tumor immune response.

Roginolisib and Immunotherapy Combination Pathway

Tumor Microenvironment Therapeutic Intervention
Tumor Cell
inhibits
blocks 4—

$iv it
ctvates

Regulatory T Cell (Treg)

y

Effector T Cell Immune Suppression

suppresses

Tumor Cell Killing

Click to download full resolution via product page

Caption: Signaling pathway of Roginolisib and anti-PD-1 immunotherapy.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in Syngeneic
Mouse Models
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Objective: To evaluate the anti-tumor efficacy of Roginolisib in combination with an anti-PD-1
antibody in immunocompetent mice bearing syngeneic tumors.

Materials:

¢ Animal Models: BALB/c or C57BL/6 mice (female, 6-8 weeks old).

e Tumor Cell Lines: CT26 (colorectal), Lewis Lung Carcinoma (LLC), Pan-02 (pancreatic), A20
(lymphoma).

e Reagents:

o Roginolisib (I0A-244) formulated for oral gavage.

o Anti-mouse PD-1 antibody (e.g., clone RMP1-14).

o Vehicle control for Roginolisib.

o Isotype control antibody for anti-PD-1.

o Sterile PBS.

o Matrigel (optional, for tumor cell implantation).

e Equipment:

o Standard animal housing facilities.

o Calipers for tumor measurement.

o Oral gavage needles.

o Syringes and needles for injections.

Procedure:

e Tumor Cell Culture and Implantation:

o Culture the selected tumor cell line according to standard protocols.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2511894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o On Day 0, subcutaneously implant tumor cells (e.g., 5 x 10"5 to 1 x 1076 cells in 100 puL
PBS, potentially mixed with Matrigel) into the flank of the mice.

e Animal Grouping and Treatment:

o When tumors reach a palpable size (e.g., 50-100 mm3), randomize mice into treatment
groups (n=8-10 mice per group):

Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection).

Group 2: Roginolisib (oral gavage, daily) + Isotype control (intraperitoneal injection).

Group 3: Vehicle control (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection,
e.g., twice weekly).

Group 4: Roginolisib (oral gavage, daily) + Anti-PD-1 antibody (intraperitoneal
injection, e.g., twice weekly).

o Dosing (example):

» Roginolisib: 30-60 mg/kg, daily.

» Anti-PD-1 antibody: 10 mg/kg, twice weekly.

e Tumor Growth Monitoring:

o Measure tumor dimensions with calipers 2-3 times per week.

o Calculate tumor volume using the formula: (Length x Width2)/2.

o Monitor animal body weight and general health.

e Endpoint and Analysis:

o Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control
group reach the humane endpoint.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
flow cytometry, immunohistochemistry).
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o Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle
control.

Protocol 2: Imnmunophenotyping of the Tumor
Microenvironment

Objective: To analyze the composition of immune cells within the TME following treatment with
Roginolisib and immunotherapy.

Materials:
e Tumor Samples: Excised tumors from the in vivo efficacy study.
e Reagents:

o RPMI-1640 medium.

o Collagenase D, DNase I.

o Fetal Bovine Serum (FBS).

o ACK lysis buffer.

o Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -
CDS8, -FoxP3, -CD11b, -Gr-1, -NK1.1).

o Fixable viability dye.
e Equipment:
o GentleMACS Dissociator or similar tissue homogenizer.
o 70 pm cell strainers.
o Flow cytometer.

Procedure:
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» Single-Cell Suspension Preparation:

o Mince the excised tumors and digest them in a solution of Collagenase D and DNase | in
RPMI medium at 37°C for 30-60 minutes with agitation.

o Neutralize the enzymatic digestion with RPMI containing FBS.
o Filter the cell suspension through a 70 um cell strainer.
o Lyse red blood cells using ACK lysis buffer.
o Wash the cells with PBS.
o Flow Cytometry Staining:
o Stain the cells with a fixable viability dye to exclude dead cells.

o Perform surface staining with a cocktail of fluorescently conjugated antibodies against
immune cell markers.

o For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to
the manufacturer's protocol before adding the intracellular antibody.

o Data Acquisition and Analysis:
o Acquire the stained samples on a flow cytometer.

o Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the
populations of different immune cells (e.g., CD8+ T cells, Tregs, Myeloid-Derived
Suppressor Cells (MDSCs), Natural Killer (NK) cells) as a percentage of total live CD45+
cells.

Experimental Workflow
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In Vivo Combination Study Workflow
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Caption: Workflow for in vivo combination studies of Roginolisib.
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Conclusion

The combination of Roginolisib with immunotherapy, particularly anti-PD-1 checkpoint
inhibitors, represents a promising strategy to enhance anti-tumor immunity. Preclinical in vivo
data demonstrate a synergistic effect, driven by the modulation of the tumor microenvironment.
The protocols outlined above provide a framework for researchers to further investigate this
combination in various cancer models. Careful consideration of the tumor model, dosing
regimen, and endpoints is crucial for the successful design and interpretation of these studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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